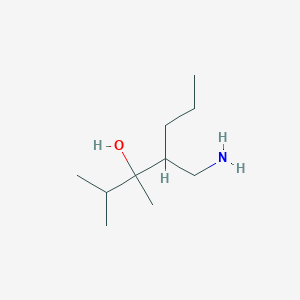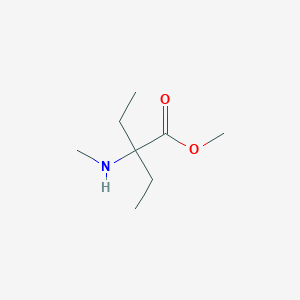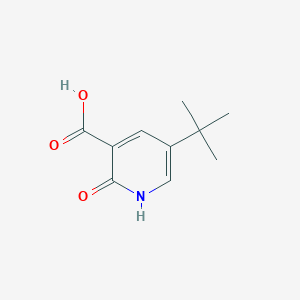
4-(Aminomethyl)-2,3-dimethylheptan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,3-dimethylheptan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,3-dimethylheptan-3-ol can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor, such as 2,3-dimethylheptan-3-one, with an aminomethylating agent. This reaction typically requires a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,3-dimethylheptan-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products
Oxidation: Formation of 2,3-dimethylheptan-3-one
Reduction: Formation of 2,3-dimethylheptane
Substitution: Formation of substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(Aminomethyl)-2,3-dimethylheptan-3-ol has several applications in scientific research:
作用機序
The mechanism of action of 4-(Aminomethyl)-2,3-dimethylheptan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure with an aminomethyl group attached to a benzene ring.
4-Aminocoumarin derivatives: Compounds with an aminomethyl group attached to a coumarin scaffold.
4-Amino-5-aminomethyl-2-methylpyrimidine: Contains an aminomethyl group attached to a pyrimidine ring.
Uniqueness
4-(Aminomethyl)-2,3-dimethylheptan-3-ol is unique due to its specific heptane backbone and the presence of both aminomethyl and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
特性
分子式 |
C10H23NO |
|---|---|
分子量 |
173.30 g/mol |
IUPAC名 |
4-(aminomethyl)-2,3-dimethylheptan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-5-6-9(7-11)10(4,12)8(2)3/h8-9,12H,5-7,11H2,1-4H3 |
InChIキー |
WVSWQZVODUAQMH-UHFFFAOYSA-N |
正規SMILES |
CCCC(CN)C(C)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B13625348.png)
![2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine](/img/structure/B13625363.png)






![N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride](/img/structure/B13625403.png)


![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)
